3-Cyanonaphthalene-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H7NO2 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
3-cyanonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H7NO2/c13-7-10-5-8-3-1-2-4-9(8)6-11(10)12(14)15/h1-6H,(H,14,15) |
InChI Key |
JIUHBCPYJHPHNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cyclization Strategy
Synthesis via 3-Bromocoumalate Intermediate
A landmark approach involves constructing the naphthalene core through a Diels-Alder reaction between 3-bromocoumalate and in situ-generated benzyne (Figure 1). The reaction proceeds in tetralin or high-boiling solvents (e.g., m-xylene) at reflux temperatures (150–200°C), yielding 4-bromo-2-naphthoate. Key steps include:
- Bromocoumalate Preparation : 3-Bromocoumalate is synthesized from coumalic acid derivatives using bromination agents like N-bromosuccinimide (NBS).
- Benzyne Generation : Dehydrohalogenation of 1,2-dihalobenzenes (e.g., 1,2-dibromobenzene) with strong bases (e.g., potassium tert-butoxide) produces benzyne.
- Cycloaddition : The Diels-Alder reaction between bromocoumalate and benzyne forms the naphthalene ring system, yielding 4-bromo-2-naphthoate.
Functional Group Transformations
The intermediate 4-bromo-2-naphthoate undergoes sequential modifications:
- Ester to Nitrile : Treatment with dimethylaluminum amide (Me₂AlNH₂) in m-xylene at 140°C converts the ester to a nitrile.
- Bromine Carbonylation : Palladium-catalyzed carbonylation (CO, Pd(PPh₃)₄, CuI) replaces the bromine atom with a carboxylic acid group, yielding 3-cyanonaphthalene-2-carboxylic acid.
Advantages : High regioselectivity; avoids mercury-based reagents used in older methods.
Limitations : Requires stringent temperature control and specialized reagents (e.g., benzyne precursors).
Rosenmund–von Braun Reaction for Direct Cyanation
Classical Protocol
The Rosenmund–von Braun reaction enables direct cyanation of aryl halides. For this compound, the method involves:
- Substrate Preparation : 3-Bromo-2-naphthoic acid is synthesized via bromination of 2-naphthoic acid.
- Cyanation : Heating 3-bromo-2-naphthoic acid with excess CuCN in dimethylformamide (DMF) at 200°C for 24–48 hours.
Reaction Conditions :
Modern Modifications
Recent advancements improve efficiency:
- L-Proline Additive : Reduces reaction temperature to 80–120°C by facilitating copper-mediated cyanation.
- Ionic Liquid Solvents : Enhance reaction rates and yields (e.g., 85% in [BMIM][BF₄]).
Applications : Suitable for late-stage functionalization of drug precursors.
Decarboxylative Cyanation Approaches
Photoredox Catalysis
Visible-light-driven decarboxylative cyanation uses flavin or iridium photocatalysts (e.g., PC-3):
- Substrate Activation : 3-Bromo-2-naphthoic acid is converted to a redox-active ester (e.g., acyl imidazole) using carbodiimides (e.g., DCC).
- Decarboxylation : Photocatalytic oxidation generates an aryl radical, which reacts with cyano sources (e.g., TsCN).
Conditions :
Palladium-Catalyzed Decarbonylation
A complementary method employs palladium catalysts for direct decarbonylative cyanation:
- Substrate : 2-Naphthoic acid derivatives
- Reagents : TMSCN (trimethylsilyl cyanide), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
- Conditions : Toluene, 110°C, 12 hours
Yield : 65–78%
Scope : Tolerates electron-withdrawing groups (e.g., NO₂, CF₃).
Comparative Analysis of Methods
| Method | Key Reagents | Temperature | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Diels-Alder Cyclization | Benzyne, Me₂AlNH₂, Pd | 140–200°C | 50–60 | Regioselective; scalable | Complex intermediates; high temperatures |
| Rosenmund–von Braun | CuCN, DMF | 200°C | 60–75 | Direct cyanation | Long reaction times; excess CuCN |
| Photoredox Cyanation | PC-3, TsCN | 30–40°C | 70–80 | Mild conditions; functional group tolerance | Requires light source |
| Palladium Decarbonylation | Pd(OAc)₂, TMSCN | 110°C | 65–78 | Broad substrate scope | Sensitive to steric hindrance |
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group undergoes typical proton transfer reactions with pKa ≈ 4–5. In aqueous solutions, it dissociates as:
This acidity facilitates salt formation with bases (e.g., cesium carboxylates) , which are intermediates in decarboxylative reactions.
Radical Decarboxylation
Under photoredox conditions with Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, the carboxylate undergoes single-electron oxidation, forming a carboxy radical that decarboxylates to a naphthyl radical . This radical reacts with cyanobenziodoxolones (CBX) to yield nitriles or undergoes further oxidation to carbocations .
Key Conditions :
-
Visible light irradiation (450 nm)
-
Room temperature
-
Solvent: Acetonitrile/water
Hydrodecarboxylation
In the presence of metal catalysts (e.g., Ni), the carboxylic acid group is replaced by hydrogen via radical intermediates :
Yield : 50–93% for analogous substrates .
Hydrolysis
The cyano group hydrolyzes to a carboxylic acid or amide under acidic/basic conditions :
Typical Conditions :
-
Acidic: H₂SO₄, reflux
-
Basic: NaOH, 100°C
Electrophilic Additions
The nitrile participates in reactions with electrophiles (e.g., Grignard reagents), forming ketones after hydrolysis.
Photoredox-Mediated Functionalization
The compound serves as a substrate in visible-light-driven reactions. For example, merging photoredox catalysis with hypervalent iodine reagents enables:
-
Cyanation : Radical trapping by CBX reagents forms new C–CN bonds .
-
Alkynylation : Reaction with ethynylbenziodoxolones (EBX) yields alkynylated products .
Mechanistic Comparison :
| Reaction Type | Intermediate | Key Step | Yield Range |
|---|---|---|---|
| Cyanation | Carbocation | Cyanide addition | 50–87% |
| Alkynylation | Radical | Direct radical addition | 60–93% |
Stability and Side Reactions
-
Radical Coupling : Competing homocoupling observed under photoredox conditions without efficient trapping .
This compound’s bifunctional nature allows versatile transformations, making it valuable in organic synthesis and drug development. Experimental data from decarboxylative cyanation and hydrodecarboxylation highlight its adaptability under mild, catalytic conditions.
Scientific Research Applications
3-Cyano-2-naphthoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-cyano-2-naphthoic acid involves its interaction with nucleophilic groups in proteins and other biological molecules. The cyano group can form covalent bonds with nucleophiles, leading to modifications in the structure and function of the target molecules . This reactivity is exploited in various applications, including the development of fluorescent probes and enzyme inhibitors .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-cyanonaphthalene-2-carboxylic acid with structurally related naphthalene derivatives:
*Calculated molecular weight. †Estimated based on substituent contributions.
Key Observations:
Electronic Effects: The cyano group in this compound increases the acidity of the carboxylic acid compared to the amino (-NH₂) or hydroxy (-OH) analogs due to its strong electron-withdrawing nature. This property enhances its reactivity in coupling reactions (e.g., peptide synthesis) .
Lipophilicity: The XLogP3 value of this compound (~2.5) is intermediate between the hydrophilic 3-hydroxy derivative (XLogP3 ~1.8) and the more lipophilic 3-chloro analog (XLogP3 3.3) .
Thermal Stability: The 3-amino derivative exhibits a high melting point (216.5°C), likely due to intermolecular hydrogen bonding, whereas the cyano analog’s melting point remains unreported but is expected to be lower due to reduced hydrogen-bonding capacity .
Challenges and Limitations
- Synthetic Complexity: Introducing the cyano group at the 3-position requires precise control to avoid side reactions, such as hydrolysis to carboxylic acids under basic conditions.
- Solubility Constraints: The low water solubility of derivatives like Adapalene necessitates formulation enhancements (e.g., nanocarriers) for biomedical applications .
Biological Activity
3-Cyanonaphthalene-2-carboxylic acid (CNC) is a compound of increasing interest in pharmacology and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with CNC, including its antifungal properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound is characterized by its naphthalene backbone with a cyano group and a carboxylic acid functional group. The presence of these functional groups contributes to its reactivity and biological interactions.
Antifungal Activity
Recent studies have highlighted the antifungal properties of CNC, particularly against various fungal strains. In an investigation into the fungicidal activity of related compounds, CNC exhibited significant inhibition against Aspergillus niger and Rhizoctonia solani. The effective concentrations required for 50% (EC50) and 90% (EC90) inhibition were determined, showcasing the compound's potential as a fungicide.
Table 1: Antifungal Activity of this compound
| Fungal Strain | EC50 (µg/mL) | EC90 (µg/mL) |
|---|---|---|
| Aspergillus niger | 614.56 | 833.66 |
| Rhizoctonia solani | Data not available | Data not available |
The enhanced antifungal activity can be attributed to the compound's ability to interact with cellular components, possibly through mechanisms involving nucleophilic attacks on critical biomolecules, leading to cell death .
The mechanism behind CNC's antifungal activity is believed to involve its electrophilic nature. The carbonyl carbon in the compound acts as an electrophilic site, facilitating reactions with nucleophiles such as amines and thiols. This interaction can lead to the formation of Schiff bases and cross-linking between proteins and nucleic acids, disrupting vital cellular functions .
Cytotoxicity and Safety Profile
While CNC displays promising antifungal activity, understanding its cytotoxicity is crucial for evaluating its safety as a therapeutic agent. Preliminary studies indicate that while CNC can inhibit fungal growth effectively, its effects on human cell lines require further investigation to determine safe dosage levels and potential side effects .
Case Studies
- Fungicidal Efficacy : A study evaluated the efficacy of CNC compared to other antifungal agents. Results showed that CNC had comparable or superior activity against resistant strains of fungi, suggesting its potential as an alternative treatment option.
- Mechanistic Insights : Computational studies have provided insights into the binding interactions of CNC with fungal enzymes, revealing specific amino acid residues critical for its inhibitory effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Cyanonaphthalene-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves functionalization of naphthalene derivatives. For example, nitrile introduction can be achieved via cyanation reactions (e.g., using CuCN or Pd-catalyzed protocols) at the 3-position, followed by carboxylation at the 2-position. Reaction temperature (80–120°C) and solvent polarity (DMF or acetonitrile) critically affect intermediate stability and final yield .
- Data Reference : Analogous synthesis of 6,7-dihydroxynaphthalene-2-carboxylic acid shows that hydroxyl groups require protection during cyanation to prevent side reactions .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹) groups.
- NMR : H NMR resolves aromatic protons (δ 7.5–8.5 ppm), while C NMR identifies nitrile (δ ~115 ppm) and carboxylic acid (δ ~170 ppm) carbons.
- X-ray crystallography : Use SHELX programs for structure refinement. Crystallization in polar solvents (e.g., ethanol/water) enhances crystal quality .
Q. How does the solubility and stability of this compound vary across solvents, and what storage conditions are recommended?
- Methodological Answer : Solubility is higher in polar aprotic solvents (e.g., DMSO, DMF) but limited in water (<1 mg/mL). Stability tests under varying pH (2–12) and temperature (4°C vs. 25°C) reveal degradation via hydrolysis of the nitrile group in acidic conditions. Store at –20°C under inert atmosphere .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution or cycloaddition reactions?
- Methodological Answer : The electron-withdrawing cyano and carboxylic acid groups activate the naphthalene ring for electrophilic substitution at the 1- and 4-positions. DFT calculations (e.g., Gaussian 09) can model charge distribution and predict regioselectivity. Experimental validation via trapping intermediates (e.g., using Diels-Alder reactions) is recommended .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2).
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at the 3-position) with bioactivity.
- Reference : Similar naphthalene derivatives show enhanced antimicrobial activity when hydroxyl groups are present, suggesting substituent-driven optimization .
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔHf) for this compound?
- Methodological Answer :
- Calorimetry : Re-measure combustion enthalpy using a bomb calorimeter, ensuring purity (>98% via HPLC).
- Cross-validate : Compare with CRC Handbook data for analogous compounds (e.g., 2-naphthalenecarboxylic acid: ΔHf = –346.1 kJ/mol) .
- Address bias : Follow risk-of-bias protocols (e.g., randomization of experimental replicates, blinded data analysis) .
Q. How do steric and electronic effects of the cyano and carboxylic acid groups influence supramolecular assembly in crystal structures?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
